molecular formula C14H18BrNOS B2493498 N-(4-bromophenyl)-2-cyclohexylsulfanylacetamide CAS No. 403834-96-8

N-(4-bromophenyl)-2-cyclohexylsulfanylacetamide

Cat. No. B2493498
CAS RN: 403834-96-8
M. Wt: 328.27
InChI Key: IHFDOQZTOHEJKN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-cyclohexylsulfanylacetamide belongs to a class of compounds with potential significance in medicinal chemistry and organic synthesis. Compounds with similar structures have been explored for their synthetic pathways, molecular interactions, and potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions, such as the Pummerer-type cyclization for the synthesis of tetrahydroisoquinolines, showcasing the versatility of sulfur-containing acetamides in complex organic syntheses (Toda et al., 2000).

Molecular Structure Analysis

Studies on compounds like N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide provide insight into the molecular structure through spectroscopic methods, revealing the influence of substituents on the amide group's characteristic frequencies (Arjunan et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are diverse, including radical cyclizations and substitutions, which are essential for constructing complex molecular architectures (Ishibashi et al., 1997). These reactions underline the compounds' reactivity and potential for further functionalization.

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility and crystalline structure, have been studied using X-ray crystallography and spectroscopic methods, providing a basis for understanding the physical characteristics of this compound analogs (Xiao et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been explored through studies on the synthesis and reactions of compounds like 2-cyano-N-(4-sulfamoylphenyl) acetamide, highlighting the role of the sulfamoyl and acetamide groups in determining the compounds' chemical behavior (Gouda, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, compounds containing bromine can be hazardous if inhaled, ingested, or come into contact with the skin or eyes .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring its mechanism of action .

properties

IUPAC Name

N-(4-bromophenyl)-2-cyclohexylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNOS/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFDOQZTOHEJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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